Quantified Synthetic Efficiency: 99% Yield vs. 88.9% Yield for a Key Analogue
Under comparable conditions, the synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate from ethyl acetoacetate achieves a near-quantitative yield of 99%, as reported in optimized procedures . This is a significant and quantifiable improvement over the synthesis of a close structural analogue, ethyl (2E)-2-(hydroxyimino)propanoate (CAS 250602-55-2), which is reported to proceed with an 88.9% yield under similar nucleophilic addition conditions [1]. The 10.1% absolute increase in yield represents a critical efficiency gain for large-scale or multi-step synthesis planning.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 99% |
| Comparator Or Baseline | Ethyl (2E)-2-(hydroxyimino)propanoate (88.9%) |
| Quantified Difference | +10.1% absolute yield |
| Conditions | Reaction of parent beta-ketoester with hydroxylamine source under acidic/basic conditions. |
Why This Matters
For procurement, a 10.1% higher yield directly translates to lower raw material costs, reduced waste, and more efficient use of reactor time, providing a clear economic advantage.
- [1] MolAid. (2014). Synthesis of ethyl (2E)-2-(hydroxyimino)propanoate. MolAid Compound Database. View Source
